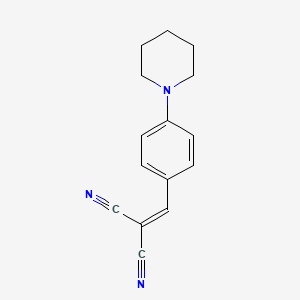

(4-Piperidin-1-ylbenzylidene)malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

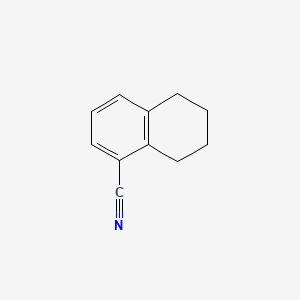

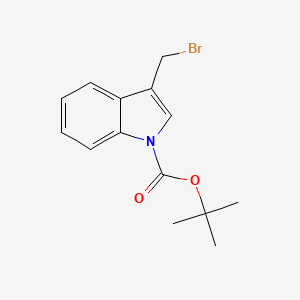

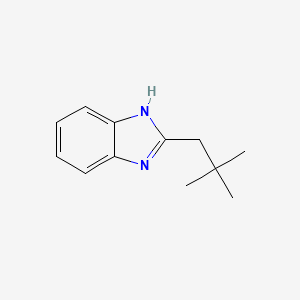

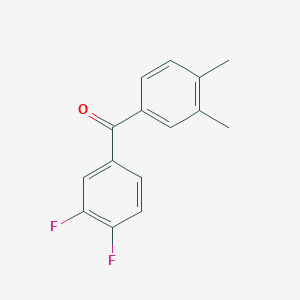

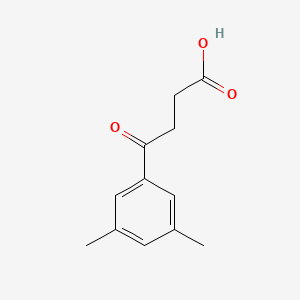

“(4-Piperidin-1-ylbenzylidene)malononitrile” is a chemical compound with the molecular formula C15H15N3 . It has an average mass of 237.300 Da and a monoisotopic mass of 237.126602 Da . This compound is also known by several other names, including “[4- (Piperidin-1-yl)benzylidene]malononitrile” and “2- (4-Piperidin-1-yl-benzylidene)-malononitrile” among others .

Synthesis Analysis

While specific synthesis methods for “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile is a versatile reagent in organic chemistry and is widely used in various multi-component reactions for the synthesis of diverse bioactive heterocycles . Malononitrile has shown exceptional reactivity due to the presence of two electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of “(4-Piperidin-1-ylbenzylidene)malononitrile” consists of a piperidine ring attached to a benzylidene group, which is further connected to a malononitrile group . The compound’s structure can be represented by the SMILES notation:C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N . Chemical Reactions Analysis

While specific chemical reactions involving “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile and its derivatives have been used in various chemical reactions. For instance, malononitrile has been used as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines .Physical And Chemical Properties Analysis

“(4-Piperidin-1-ylbenzylidene)malononitrile” has a molecular weight of 237.3 g/mol . It has been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer and inflammation . Its optical properties can be altered by transition temperatures, such as melting points, boiling points, and solubility in water .Applications De Recherche Scientifique

Electrochemical Synthesis

(4-Piperidin-1-ylbenzylidene)malononitrile can be used in the electrochemical synthesis of medically interesting compounds . This method is environmentally friendly and avoids the use of toxic reagents . The reaction consists of electrochemical methods without adding additional reagents, giving product yields of about 82–90% at 5.0 V .

Catalyst in Chemical Reactions

This compound can be used as a catalyst in chemical reactions . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .

Preparation of Pyridine Derivatives

(4-Piperidin-1-ylbenzylidene)malononitrile can be used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .

Design and Skeletal Diversification

This compound can be used in the design and skeletal diversification of precursor reactants . These perspectives build from the development of malononitrile dimer such as applications in material science, inorganic chemistry, and pharmaceutical as well as natural products synthesis .

Synthesis of Bioactive Scaffolds

(4-Piperidin-1-ylbenzylidene)malononitrile can be used in the synthesis of bioactive scaffolds . Electrochemical synthesis enables the construction of bioactive scaffolds using essential chemical bonds .

Synthesis of Imidazopyridines

This compound can be used in the synthesis of imidazopyridines . Imidazopyridines are a class of drugs that contain many biological activities in their substructure .

Propriétés

IUPAC Name |

2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGCEWHZAVNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313708 |

Source

|

| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Piperidin-1-ylbenzylidene)malononitrile | |

CAS RN |

66883-91-8 |

Source

|

| Record name | NSC275407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.